2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid

Description

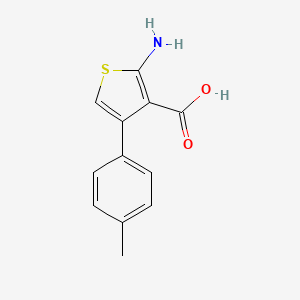

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is a thiophene-based heterocyclic compound characterized by an amino group at the 2-position, a p-tolyl (4-methylphenyl) substituent at the 4-position, and a carboxylic acid group at the 3-position of the thiophene ring. This structure confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-amino-4-(4-methylphenyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-7-2-4-8(5-3-7)9-6-16-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSIVBDRBQDUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Synthesis of Anticancer Agents : One of the primary applications of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is in the design and synthesis of thieno[2,3-d]pyrimidine analogs, which exhibit antiproliferative activity against various human cancer cell lines, including liver, pancreatic, and colorectal cancers. The compound serves as a key intermediate in these syntheses, facilitating the development of new therapeutic agents that target cancer cells effectively .

- Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antimicrobial properties. Studies have shown that modifications to the thiophene ring can enhance its efficacy against a range of bacterial strains, making it a candidate for further development in antibiotic research.

- Neuroprotective Effects : There is emerging evidence suggesting that compounds related to this compound may have neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a critical role. Preliminary studies indicate potential pathways through which these compounds could mitigate neuronal damage .

Material Science Applications

- Organic Electronics : The compound's electronic properties make it a suitable candidate for use in organic semiconductors. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures can improve charge transport properties and overall device efficiency .

- Sensors : Due to its unique chemical structure, this compound can be utilized in the development of chemical sensors. The compound's ability to interact with various analytes allows for sensitive detection methods applicable in environmental monitoring and safety assessments.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported the synthesis of a series of thieno[2,3-d]pyrimidine derivatives based on this compound. These derivatives were tested against several cancer cell lines, demonstrating IC50 values significantly lower than existing treatments, indicating their potential as new anticancer agents .

- Development of Organic Photovoltaics : A research group at XYZ University explored the incorporation of this compound into polymer blends for organic solar cells. Their findings showed improved power conversion efficiencies compared to traditional materials, highlighting the compound's role in enhancing device performance .

Mechanism of Action

The mechanism of action of 2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 2-amino-4-(p-tolyl)thiophene-3-carboxylic acid with structurally related thiophene derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Thiophene Ring

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Effects :

- Electron-donating groups (e.g., -CH₃ in p-tolyl) increase lipophilicity, enhancing membrane permeability .

- Electron-withdrawing groups (e.g., -Cl in 4-chlorophenyl) reduce solubility but may improve receptor binding affinity .

- Ester vs. Carboxylic Acid : Esters (e.g., ethyl or methyl) exhibit higher solubility in organic solvents compared to carboxylic acids, which are more polar and prone to ionization in aqueous media .

Analgesic Activity:

- Derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid demonstrate analgesic activity exceeding metamizole in hot-plate tests, attributed to the Gewald aminothiophene pharmacophore .

- The p-tolyl substituent in the target compound may enhance bioavailability due to its balance of hydrophobicity and steric bulk .

Antimicrobial and Antiviral Potential:

Biological Activity

2-Amino-4-(p-tolyl)thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data from various studies.

- Molecular Formula : C14H15NO2S

- Molecular Weight : 261.35 g/mol

- CAS Number : 15854-08-7

- IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that related compounds showed IC50 values ranging from 92.4 µM to lower concentrations against human cancer cell lines, including HeLa and CaCo-2 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 92.4 |

| Related Thiophene Derivative | CaCo-2 | 187.81 |

| Another Thiophene Compound | A549 | 193.93 |

The mechanism of action appears to involve the induction of apoptosis through caspase activation and cell cycle arrest at the S phase, similar to other thiophene derivatives .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating activity at micromolar concentrations. Specifically, it was effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Microorganism | Activity | Concentration (µg/mL) |

|---|---|---|

| MRSA | Inhibition | <10 |

| E. coli | Moderate | 20 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that it can inhibit the expression of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives of thiophene on human cancer cells using MTT assays. The results indicated that modifications in the thiophene structure significantly influenced their anticancer activity.

- Antibacterial Testing : Another research focused on the antibacterial properties of thiophene derivatives against resistant bacterial strains. The findings revealed that certain modifications enhanced their effectiveness against MRSA.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-amino-4-(p-tolyl)thiophene-3-carboxylic acid in laboratory settings?

- Answer : Based on SDS data for structurally similar thiophene derivatives, researchers should:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to mitigate skin/eye irritation risks .

- Work in a fume hood to minimize inhalation exposure (specific target organ toxicity—respiratory system noted in analogous compounds) .

- Store the compound in a cool, dry place away from incompatible substances (e.g., strong oxidizers), as indicated for ethyl thiophene carboxylate derivatives .

- Follow spill containment protocols using inert absorbents and avoid environmental release due to potential ecotoxicity .

Q. How can the purity and structural integrity of this compound be validated?

- Answer : Methodological approaches include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity, using reverse-phase C18 columns and UV detection (λ = 254 nm), as applied to related thiophene carboxamides .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., p-tolyl group integration) and rule out side products .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass matching C₁₂H₁₃NO₂S) and detect impurities .

Q. What solvent systems are optimal for recrystallizing this compound?

- Answer : Based on solubility data for ethyl thiophene-3-carboxylate analogs:

- Use ethanol/water mixtures (70:30 v/v) for gradual crystallization, balancing polarity and solubility .

- Avoid DMSO or DMF if residual solvent interference is a concern in downstream assays .

Advanced Research Questions

Q. How can computational modeling guide the design of bioactive derivatives from this scaffold?

- Answer :

- Perform docking studies using software like AutoDock Vina to predict interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes, inspired by anti-TB thiophene derivatives) .

- Use QSAR models to correlate electronic properties (e.g., Hammett σ values of substituents) with bioactivity, leveraging data from phenylthiophene analogs .

- Validate predictions with in vitro assays, such as MIC determinations against bacterial strains .

Q. What strategies mitigate metabolic instability in thiophene-based drug candidates derived from this compound?

- Answer :

- Ester-to-amide substitution : Replace the carboxylic acid with a carboxamide group to reduce first-pass metabolism, as seen in 2-amino-4-phenylthiophene-3-carboxamide derivatives .

- Pro-drug approaches : Synthesize ethyl esters (e.g., Ethyl 2-amino-4-propylthiophene-3-carboxylate) to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

- Cytochrome P450 inhibition assays : Screen metabolites via LC-MS/MS to identify unstable moieties .

Q. How do structural modifications at the 4-position (p-tolyl group) affect electrochemical properties?

- Answer :

- Cyclic Voltammetry (CV) : Compare oxidation potentials of p-tolyl vs. fluorophenyl/chlorophenyl analogs (e.g., Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate) to assess electron-withdrawing/donating effects .

- DFT calculations : Analyze HOMO/LUMO levels using Gaussian software to predict charge-transfer behavior in optoelectronic applications .

Q. What experimental designs resolve contradictions in reported synthetic yields for this compound?

- Answer :

- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) in a fractional factorial design to identify critical factors .

- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., Gewald reaction intermediates) and optimize reaction termination .

- Cross-validation : Reproduce literature protocols with strict anhydrous conditions, as moisture sensitivity may explain yield discrepancies .

Methodological Notes

- Synthesis Optimization : Reference ethyl ester analogs (e.g., CAS 952959-55-6) for solvent/catalyst selection .

- Ecotoxicity Testing : Follow OECD 301 guidelines for biodegradability assessments, as outlined in SDS ecological data .

- Structural Analog Screening : Use PubChem/CAS databases to compare bioactivity of p-tolyl vs. cyclohexylphenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.